Methyl 2-(6-methylmorpholin-2-yl)acetate

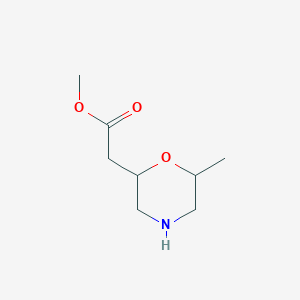

Description

Methyl 2-(6-methylmorpholin-2-yl)acetate (CAS: 1594612-08-4) is a morpholine-derived ester with a molecular weight of 236.75 g/mol . Its structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at the 6-position, linked to a methyl ester group via an acetamide bridge. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the morpholine moiety’s ability to enhance solubility and bioavailability in drug-like molecules. Its synthesis typically involves cyclization and esterification steps, though specific protocols are proprietary .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-methylmorpholin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-4-9-5-7(12-6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUVQDKPOOSDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(6-methylmorpholin-2-yl)acetate typically involves the reaction of 6-methylmorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 2-(6-methylmorpholin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols

Scientific Research Applications

Methyl 2-(6-methylmorpholin-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Researchers explore its potential in drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(6-methylmorpholin-2-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(6-methylmorpholin-2-yl)acetate with structurally or functionally analogous compounds, focusing on physicochemical properties, synthetic applications, and biological relevance.

Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Methyl 2-(6-methylmorpholin-2-yl)acetate | 1594612-08-4 | C₁₀H₁₇NO₃ | 236.75 | 6-methyl morpholine, ester group |

| Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate | 889955-22-0 | C₁₁H₂₁NO₃ | 229.7 | 5,5-dimethyl morpholine, ester group |

| Methyl 2-(6-methylpyridin-2-yl)acetate | 58532-56-2 | C₉H₁₁NO₂ | 165.19 | Pyridine ring (6-methyl), ester group |

| Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 7588-36-5 | C₁₃H₁₅NO₃ | 233.26 | Indole ring (5-methoxy, 2-methyl), ester group |

| Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate | 34173-07-4 | C₁₂H₁₄N₂O₃ | 234.25 | Benzisoxazole (6-hydroxy), ester group |

Key Observations:

- Morpholine vs. Pyridine Derivatives : The morpholine ring (oxygen and nitrogen) in the target compound confers higher polarity and basicity compared to the pyridine analog (), which lacks oxygen and is aromatic. This difference impacts solubility and reactivity in aqueous media .

- Heterocyclic Systems : The indole () and benzisoxazole () derivatives feature fused aromatic systems, enhancing planarity and π-π stacking interactions, which are critical in biological target binding .

Biological Activity

Methyl 2-(6-methylmorpholin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name: Methyl 2-(6-methylmorpholin-2-yl)acetate

- CAS Number: 2091417-74-0

- Molecular Formula: C10H17N1O2

- Molecular Weight: 185.25 g/mol

The compound features a morpholine ring, which is known for its role in various pharmacological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl 2-(6-methylmorpholin-2-yl)acetate. It has shown effectiveness against various bacterial strains, particularly those associated with respiratory infections. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other morpholine derivatives.

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that Methyl 2-(6-methylmorpholin-2-yl)acetate exhibited selective toxicity towards certain cancer cell lines. Notably, it demonstrated low cytotoxicity against non-cancerous cells while effectively inhibiting the growth of cancerous cells at concentrations as low as 10 µM .

The primary mechanism by which Methyl 2-(6-methylmorpholin-2-yl)acetate exerts its biological effects is through the inhibition of specific enzymes involved in cellular processes. For instance, it has been suggested that this compound may inhibit enzymes related to nucleotide metabolism, which is crucial for DNA synthesis and repair in cancer cells.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Bacterial cell wall | Growth inhibition | Varies (up to 10 µM) |

| Cytotoxicity | Cancer cell lines | Selective toxicity | Low nanomolar range |

| Enzyme inhibition | Nucleotide metabolism enzymes | Disruption of DNA synthesis | IC50 values < 10 µM |

Case Study: Antimicrobial Efficacy

A study conducted by Amr et al. (2010) evaluated the antimicrobial efficacy of various morpholine derivatives, including Methyl 2-(6-methylmorpholin-2-yl)acetate. The results indicated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(6-methylmorpholin-2-yl)acetate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via esterification or coupling reactions involving morpholine derivatives. For example, nucleophilic substitution of 6-methylmorpholin-2-yl intermediates with methyl acetates under anhydrous conditions is a viable route. Optimization involves adjusting catalyst loading (e.g., H₂SO₄ or DMAP), solvent polarity (e.g., dichloromethane or THF), and temperature (40–60°C) to maximize yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product from byproducts .

Q. What spectroscopic techniques are critical for characterizing Methyl 2-(6-methylmorpholin-2-yl)acetate, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, the morpholine ring protons typically appear as multiplet signals (δ 3.5–4.0 ppm), while the ester methyl group resonates as a singlet near δ 3.7 ppm. HRMS should confirm the molecular ion peak (e.g., m/z 201.1104 for C₉H₁₅NO₃). Discrepancies between experimental and computational data (e.g., LogP or polar surface area) may arise from solvent effects or conformational flexibility .

Q. How can researchers ensure the purity of Methyl 2-(6-methylmorpholin-2-yl)acetate during synthesis?

- Answer : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) to assess purity (>98%). Gas Chromatography (GC) with flame ionization detection is also effective for volatile impurities. Recrystallization from ethanol or diethyl ether may further refine crystalline products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction kinetics or stereochemical outcomes during the synthesis of Methyl 2-(6-methylmorpholin-2-yl)acetate?

- Answer : Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. For stereochemical ambiguities, X-ray crystallography (via SHELX or OLEX2 software) provides definitive structural validation . Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model transition states to explain unexpected stereoselectivity .

Q. How can computational chemistry tools aid in predicting the physicochemical properties or reactivity of Methyl 2-(6-methylmorpholin-2-yl)acetate?

- Answer : Molecular dynamics simulations (e.g., GROMACS) predict solubility and diffusion coefficients in solvents. Quantum mechanical calculations (e.g., B3LYP/6-31G*) estimate dipole moments, partial charges, and frontier molecular orbitals to rationalize nucleophilic/electrophilic sites. Tools like ORTEP-3 visualize electron density maps for crystallographic refinement .

Q. What experimental approaches are recommended for studying the degradation pathways or stability of Methyl 2-(6-methylmorpholin-2-yl)acetate under varying pH and temperature conditions?

- Answer : Accelerated stability testing (40°C/75% RH) over 4–6 weeks, with periodic HPLC analysis, identifies degradation products (e.g., hydrolysis to carboxylic acid). LC-MS/MS can characterize degradation intermediates. Arrhenius plots extrapolate shelf-life at standard conditions .

Safety and Handling

Q. What safety protocols are essential when handling Methyl 2-(6-methylmorpholin-2-yl)acetate in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation (H315/H319). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Storage at 2–8°C in amber vials prevents photodegradation .

Data Validation and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of Methyl 2-(6-methylmorpholin-2-yl)acetate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.